An In-depth Technical Guide to Ethyl 9-methyl-8-oxodecanoate
An In-depth Technical Guide to Ethyl 9-methyl-8-oxodecanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 9-methyl-8-oxodecanoate is a beta-keto ester of significant interest in synthetic organic chemistry. Its structure, featuring a ketone at the 8-position and a methyl branch at the 9-position of a ten-carbon ester chain, presents a versatile scaffold for the synthesis of more complex molecules. Beta-keto esters are a well-established class of compounds known for their utility as building blocks in the formation of a wide array of carbocyclic and heterocyclic systems.[1] Their unique reactivity, stemming from the acidic alpha-proton situated between two carbonyl groups, allows for a variety of chemical transformations.[1]
This guide provides a comprehensive overview of the chemical properties of Ethyl 9-methyl-8-oxodecanoate, including a plausible synthetic route, predicted spectroscopic data, and a discussion of its potential reactivity and applications. While direct experimental data for this specific molecule is not extensively available in public literature, this document leverages established principles of organic chemistry and data from analogous structures to provide a robust and scientifically grounded resource.
Chemical Identity and Physical Properties
Identifying the fundamental properties of a compound is the first step in its scientific evaluation. Below is a summary of the known and predicted properties of Ethyl 9-methyl-8-oxodecanoate.
| Property | Value | Source |
| IUPAC Name | ethyl 9-methyl-8-oxodecanoate | - |
| CAS Number | 898777-09-8 | Internal Database |
| Molecular Formula | C13H24O3 | Internal Database |
| Molecular Weight | 228.33 g/mol | Internal Database |
| Appearance | Colorless to pale yellow liquid (Predicted) | [2] |
| Boiling Point | Prediction: >250 °C at 760 mmHg | Based on similar long-chain esters |
| Solubility | Soluble in common organic solvents (e.g., ethanol, diethyl ether, dichloromethane). Insoluble in water. (Predicted) | [3] |
Chemical Structure:
Caption: 2D Structure of Ethyl 9-methyl-8-oxodecanoate
Synthesis Methodology
Proposed Synthetic Pathway: Acylation of Ethyl Heptanoate
The proposed synthesis involves the deprotonation of ethyl heptanoate to form its corresponding enolate, followed by acylation with isobutyryl chloride.
Caption: Proposed two-step synthesis of Ethyl 9-methyl-8-oxodecanoate.
Detailed Experimental Protocol (Adapted from a similar procedure[6])
-
Materials:
-
Ethyl heptanoate
-
Diisopropylamine
-
n-Butyllithium (n-BuLi) in hexanes
-
Isobutyryl chloride
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Anhydrous magnesium sulfate (MgSO4)
-
Standard laboratory glassware, inert atmosphere setup (e.g., Schlenk line)
-
-
Procedure:
-
Enolate Formation:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), add anhydrous THF and cool to -78 °C using a dry ice/acetone bath.
-
Add diisopropylamine to the cooled THF.
-
Slowly add n-butyllithium dropwise to the stirred solution. Allow the mixture to stir at -78 °C for 30 minutes to form lithium diisopropylamide (LDA).
-
Slowly add a solution of ethyl heptanoate in anhydrous THF to the LDA solution at -78 °C. Stir the resulting mixture for 1 hour at this temperature to ensure complete enolate formation. The causality for using a strong, non-nucleophilic base like LDA at low temperature is to achieve rapid and quantitative deprotonation of the ester at the alpha-carbon while minimizing side reactions such as self-condensation (Claisen condensation).[7][8]
-
-
Acylation:
-
To the freshly prepared lithium enolate solution, add isobutyryl chloride dropwise at -78 °C. The use of an acid chloride as the acylating agent provides a highly reactive electrophile for the C-acylation of the enolate.[9]
-
Allow the reaction mixture to stir at -78 °C for 2 hours, then slowly warm to room temperature and stir for an additional 1 hour.
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to yield pure Ethyl 9-methyl-8-oxodecanoate.
-
-
Spectroscopic Characterization (Predicted)
The following spectroscopic data are predicted based on the structure of Ethyl 9-methyl-8-oxodecanoate and typical values for similar beta-keto esters.[10][11][12]
¹H NMR (Proton Nuclear Magnetic Resonance)
The ¹H NMR spectrum of a beta-keto ester like Ethyl 9-methyl-8-oxodecanoate is expected to show distinct signals for both the keto and the minor enol tautomers present in solution.[13]
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment (Keto Tautomer) |
| ~4.12 | Quartet | 2H | -OCH₂ CH₃ |
| ~3.45 | Singlet | 2H | -COCH₂ CO- |
| ~2.75 | Multiplet | 1H | -COCH (CH₃)₂ |
| ~2.50 | Triplet | 2H | -CH₂ CO- (at C7) |
| ~1.60 | Multiplet | 2H | -CH₂ CH₂CO- (at C6) |
| ~1.30 | Multiplet | 6H | -(CH₂)₃- (at C3, C4, C5) |
| ~1.25 | Triplet | 3H | -OCH₂CH₃ |
| ~1.10 | Doublet | 6H | -CH(CH₃ )₂ |
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
The ¹³C NMR spectrum will provide further confirmation of the carbon framework.
| Chemical Shift (δ, ppm) | Assignment (Keto Tautomer) |
| ~203 | C =O (Ketone at C8) |
| ~172 | C =O (Ester at C1) |
| ~61 | -OCH₂ CH₃ |
| ~50 | -COCH₂ CO- (at C2) |
| ~41 | -COCH (CH₃)₂ |
| ~22-32 | Aliphatic -CH₂ - carbons |
| ~18 | -CH(CH₃ )₂ |
| ~14 | -OCH₂CH₃ |
IR (Infrared) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands for the carbonyl groups.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2950-2850 | Strong | C-H stretching (aliphatic) |
| ~1745 | Strong | C=O stretching (ester) |
| ~1715 | Strong | C=O stretching (ketone) |
| ~1300-1000 | Strong | C-O stretching |
The presence of two distinct carbonyl peaks is a hallmark of beta-keto esters.[14] The ester carbonyl typically appears at a higher wavenumber than the ketone carbonyl.
Mass Spectrometry (MS)
The mass spectrum is expected to show a molecular ion peak [M]⁺, along with characteristic fragmentation patterns.
| m/z | Interpretation |
| 228 | [M]⁺, Molecular ion |
| 183 | [M - OCH₂CH₃]⁺ |
| 155 | [M - CH(CH₃)₂CO]⁺ |
| 71 | [CH(CH₃)₂CO]⁺ |
| 43 | [CH(CH₃)₂]⁺ |
The fragmentation of beta-keto esters is often dominated by cleavage alpha to the carbonyl groups and McLafferty rearrangements.[15][16]
Reactivity and Potential Applications
Ethyl 9-methyl-8-oxodecanoate, as a beta-keto ester, is a versatile intermediate in organic synthesis. The acidic alpha-protons between the two carbonyl groups can be readily deprotonated to form a stabilized enolate, which can then act as a nucleophile in various carbon-carbon bond-forming reactions.[1]
Key Reactions:
-
Alkylation: The enolate can be alkylated with alkyl halides to introduce additional substituents at the alpha-position.[17]
-
Decarboxylation: Upon hydrolysis of the ester and subsequent heating, beta-keto acids readily undergo decarboxylation to yield a ketone.[17] This makes Ethyl 9-methyl-8-oxodecanoate a potential precursor to 8-methyl-7-nonanone.
-
Reductions and Oxidations: The ketone and ester functionalities can be selectively reduced or otherwise modified.
-
Heterocycle Synthesis: Beta-keto esters are common starting materials for the synthesis of various heterocyclic compounds, such as pyrazoles, pyrimidines, and quinolines.[2]
Potential Applications:
The structural motifs present in Ethyl 9-methyl-8-oxodecanoate suggest its potential utility in several areas of research and development:
-
Fine Chemicals and Fragrance Industry: Long-chain esters are known to have applications as flavoring and fragrance agents.[2]
-
Pharmaceutical Synthesis: The beta-keto ester moiety is a common feature in many biologically active molecules and can serve as a key intermediate in the synthesis of complex drug candidates.
-
Materials Science: Long-chain functionalized molecules can be used as precursors for polymers and other advanced materials.
Handling and Safety
While a specific safety data sheet (SDS) for Ethyl 9-methyl-8-oxodecanoate is not widely available, general precautions for handling beta-keto esters and other laboratory chemicals should be followed.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Ventilation: Handle in a well-ventilated area, preferably in a fume hood.
-
In case of contact: In case of skin or eye contact, flush with copious amounts of water and seek medical attention.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.
Conclusion
Ethyl 9-methyl-8-oxodecanoate is a valuable, albeit not extensively studied, beta-keto ester with significant potential as a synthetic intermediate. This guide has provided a comprehensive overview of its known and predicted chemical properties, a plausible and detailed synthetic protocol, and an analysis of its expected spectroscopic characteristics. By leveraging the well-understood chemistry of beta-keto esters, researchers and drug development professionals can effectively utilize this compound in their synthetic endeavors. Further experimental validation of the properties and reactivity outlined herein will undoubtedly expand the utility of this versatile chemical building block.
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